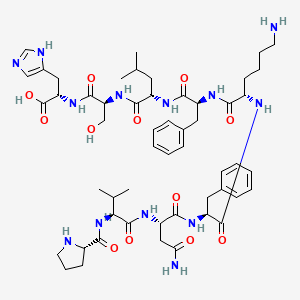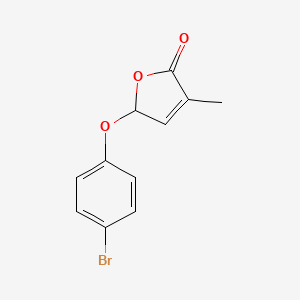
4-Br debranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Br debranone is a synthetic compound that belongs to the class of strigolactone analogs. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development, particularly in inhibiting axillary bud outgrowth and promoting seed germination in parasitic plants like Striga
Mechanism of Action
Target of Action
4-Br debranone, also known as 2-(4-bromophenoxy)-4-methyl-2H-furan-5-one or 5-(4-bromophenoxy)-3-methylfuran-2(5H)-one, is a strigolactone (SL) analogue . Its primary targets include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the enzyme iNOS . The NLRP3 inflammasome plays a crucial role in the innate immune response, while iNOS is involved in the production of nitric oxide, a key player in the inflammatory response .
Mode of Action
This compound interacts with its targets to inhibit nitrosative stress and NLRP3 inflammasome-mediated IL-1β release . It also influences the polarization of microglial cells, a type of immune cell found in the brain . In silico analyses have shown that this compound exhibits a differential pattern for upregulating Nrf2-driven downstream enzymes .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. It suppresses the release and expression of proinflammatory factors . It also influences the NF-κB, Nrf2, and PPARγ pathways, which are involved in inflammation and cellular survival mechanisms .
Result of Action
The action of this compound results in the suppression of nitrosative stress and the inhibition of NLRP3 inflammasome-mediated IL-1β release . This leads to a reduction in the release and expression of proinflammatory factors . Additionally, it influences the polarization of microglial cells .
Biochemical Analysis
Biochemical Properties
4-Br Debranone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the NLRP3 inflammasome in murine microglial cells . It also exhibits a differential pattern for upregulating Nrf2-driven downstream enzymes .
Cellular Effects
In terms of cellular effects, this compound has been found to have an inhibitory effect on NLRP3 inflammasome-mediated IL-1β release . It also suppresses the release and expression of proinflammatory factors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to interact with iNOS, NLRP3, and Keap1 ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Br debranone can be synthesized from commercially available phenols and bromo butenolide. The synthesis involves a series of chemical reactions, including bromination and cyclization . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale reactions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Br debranone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with altered biological activities.
Substitution: Halogen substitution reactions can introduce different substituents, affecting the compound’s properties and activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified biological activities
Scientific Research Applications
4-Br debranone has been extensively studied for its applications in various scientific fields:
Comparison with Similar Compounds
4-Br debranone is compared with other strigolactone analogs such as GR24 and 5-deoxystrigol:
5-Deoxystrigol: A natural strigolactone with a more complex structure and higher biological activity compared to this compound.
Uniqueness: this compound is unique due to its simpler structure, making it easier to synthesize and modify for various applications. Its ability to modulate specific biological pathways in both plants and mammals highlights its versatility and potential for diverse applications .
Properties
IUPAC Name |
2-(4-bromophenoxy)-4-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVHEWGBSZLWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
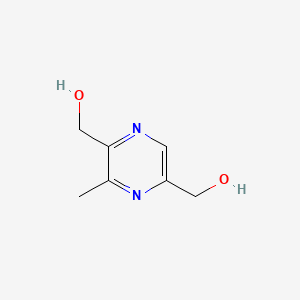
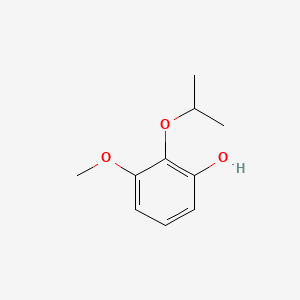

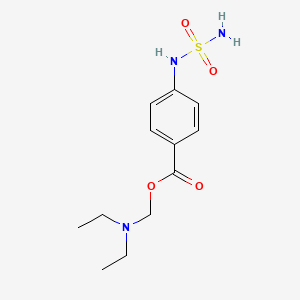
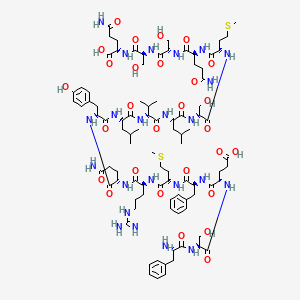
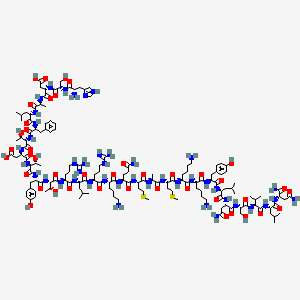
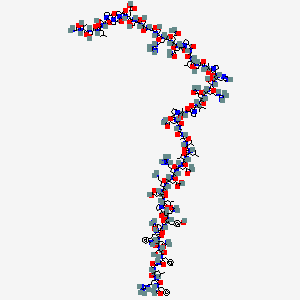

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)
